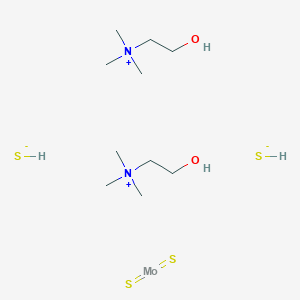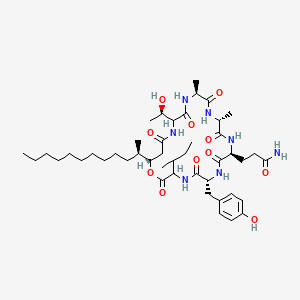![molecular formula C17H20N3NaO3S B13405365 sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide is a chemical compound belonging to the class of benzimidazoles. It is characterized by its complex structure, which includes a methoxy group, a dimethylpyridinyl group, and a sulfinyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide can be achieved through several routes. One common method involves the asymmetric oxidation of the pro-chiral pyridylmethyl benzimidazole sulfide. This process can be carried out using reagents such as 3-chloroperoxybenzoic acid in a chloroform solution under stirring and cooling at temperatures below 5°C . The resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the compound can be produced through large-scale oxidation processes. The use of chiral chromatography or separation of diastereomeric mixtures obtained from the racemic compound and a chiral acid, followed by hydrolysis, are common methods employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides and sulfides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide involves its role as a proton pump inhibitor. It targets the proton pumps in the parietal cells of the stomach, inhibiting the secretion of gastric acid. This is achieved through the irreversible binding of the compound to cysteine residues in the proton pump, leading to a decrease in acid production .
Comparación Con Compuestos Similares
Similar Compounds
Omeprazole: A widely used proton pump inhibitor with a similar structure and mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its higher bioavailability and efficacy.
Lansoprazole: Another proton pump inhibitor with a similar chemical structure and therapeutic use.
Uniqueness
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide is unique due to its specific structural features, such as the presence of both methoxy and dimethylpyridinyl groups, which contribute to its distinct pharmacological properties and applications in various fields .
Propiedades
Fórmula molecular |
C17H20N3NaO3S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C17H20N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8,17,19H,9H2,1-4H3;/q-1;+1 |
Clave InChI |
ALGZIPAMEDTMAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)










